molecular formula C10H17NO4 B1340653 Methyl N-Boc-azetidine-2-carboxylate CAS No. 255882-72-5

Methyl N-Boc-azetidine-2-carboxylate

Cat. No. B1340653
M. Wt: 215.25 g/mol
InChI Key: FGWUDHZVEBFGKS-UHFFFAOYSA-N
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Description

Methyl N-Boc-azetidine-2-carboxylate is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their presence in biologically active molecules and their use in the synthesis of peptides and other organic compounds. The azetidine ring is known for its ability to promote γ-turns in peptides, which is crucial for the biological activity of many peptide-based drugs .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in various studies. One approach involves the reaction of methyl 2-chloro-N-carbalkoxyglycinate with diazomethane to produce N-substituted aziridine-2-carboxylates, which can be further converted into derivatives of O-methylserine and S-methylcysteine . Another method includes the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid using (S)-phenylglycinol as a resolving agent, highlighting the formation of the azetidine ring by intramolecular alkylation . Additionally, scalable syntheses of (S)-2-methylazetidine have been reported, one of which involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid, suitable for large-scale production .

Molecular Structure Analysis

Azetidine derivatives have a unique four-membered ring structure that imparts certain stereochemical and electronic properties to the molecule. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, suggests a cis configuration based on previously published arguments, indicating the importance of stereochemistry in these compounds . The molecular structure of these azetidines is crucial for their biological activity and their ability to mimic certain amino acids like proline.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their reactive nature. For instance, the N-substituted aziridine-2-carboxylates can be transformed into amino acid derivatives, which are valuable in peptide synthesis . The intramolecular Mitsunobu reaction has been used to synthesize azetidine iminosugars from d-glucose, demonstrating the versatility of azetidine derivatives in forming complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The bench stability of (S)-2-methylazetidine as a crystalline (R)-(-)-CSA salt indicates good stability, which is essential for its practical use in synthesis . The enantiopure 2-methyl-azetidine-2-carboxylic acid's ability to be suitably N- and C-protected for peptide coupling also highlights its chemical versatility and the importance of protecting groups in modulating its reactivity .

Scientific Research Applications

Organic & Biomolecular Chemistry

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis, and medicinal chemistry . The functionalization of the azetidine ring is achieved through direct metal-based reactions . The structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .

Synthesis of Azaspiro [3.4]octanes

“Methyl N-Boc-azetidine-2-carboxylate” is used as a building block in the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

Aza Paternò–Büchi Reactions

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .

Chemistry of Metallated Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis, and medicinal chemistry . The functionalization of the azetidine ring is achieved through direct metal-based reactions . The structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .

Synthesis of Functionalized Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines . The synthesized oxazolidine was subjected to Strecker-type reaction using TMSCN to afford C-2 substituted azetidine as a diastereomeric mixture . Sodium hydroxide promoted hydrolysis yielded the α-trifluoromethylated azetidine-2-carboxylic acids .

Enantioselective α-Electrophilic Substitution

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis and medicinal chemistry . Alexakis’ DIANANE 33 (N, N, N ′, N ′-endo, endo-tetramethyl-2,5-diaminonorbornane) 33 proved to be the optimal chiral ligand for enantioselective α-electrophilic substitution of N-Botc-azetidine 30, providing excellent levels of asymmetric induction .

Synthesis and Reactivity of Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis and reactivity of azetidines . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety And Hazards

The compound has been classified with the hazard statements H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUDHZVEBFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564416
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-azetidine-2-carboxylate

CAS RN

255882-72-5
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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